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Abstract

Neladenoson is a potent and selective partial agonist of the adenosine Al receptor, a G
protein-coupled receptor implicated in various physiological processes, particularly in the
cardiovascular system. Due to its pharmacological profile, Neladenoson has been investigated
as a potential therapeutic agent for heart failure. This technical guide provides a
comprehensive overview of the chemical structure, a detailed synthesis pathway, and the
intracellular signaling cascades modulated by Neladenoson. All quantitative data are
presented in structured tables, and experimental protocols for key reactions are detailed.
Furthermore, signaling pathways and the synthetic route are visualized using Graphviz
diagrams to facilitate a deeper understanding of its molecular pharmacology and chemical
development.

Chemical Structure and Properties

Neladenoson is a complex heterocyclic molecule with the systematic IUPAC name 2-({[2-(4-
chlorophenyl)-1,3-thiazol-4-yllmethyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]-6-(pyrrolidin-1-
yhpyridine-3,5-dicarbonitrile[1]. Its chemical and physical properties are summarized in the
table below.
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Property Value Source
Molecular Formula C29H24CIN502S2 [1]
Molecular Weight 574.1 g/mol [1]

2-({[2-(4-chlorophenyl)-1,3-

thiazol-4-yljmethyl}sulfanyl)-4-
IUPAC Name [4-(2-hydroxyethoxy)phenyl]-6-  [1]

(pyrrolidin-1-yl)pyridine-3,5-

dicarbonitrile

CAS Number 1239234-36-6 [1]

Neladenoson's structure features a central dicyanopyridine core, which is crucial for its activity.
The various substituents on this core, including the chlorophenyl-thiazole moiety and the
pyrrolidinyl group, contribute to its high affinity and selectivity for the adenosine Al receptor.

A prodrug, Neladenoson bialanate, was developed to improve the solubility and oral
bioavailability of Neladenoson. This prodrug is an L-alanyl-L-alaninate ester of Neladenoson,
which is rapidly cleaved in the body to release the active parent molecule.

Property Value Source
Molecular Formula C35H34CIN704S2
Molecular Weight 716.3 g/mol

2-[4-[2-[[2-(4-

chlorophenyl)-1,3-thiazol-4-
ylImethylsulfanyl]-3,5-dicyano-
6-pyrrolidin-1-ylpyridin-4-

IUPAC Name
yl]phenoxylethyl (2S)-2-
[[(2S)-2-
aminopropanoyllamino]propan
oate

CAS Number 1239309-58-0
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Synthesis Pathway

The synthesis of Neladenoson is a multi-step process that originates from the development of
its predecessor, Capadenoson. The core of the synthesis involves the construction of the
substituted dicyanopyridine ring and the subsequent attachment of the side chains. While
specific patents outlining the exact industrial synthesis are proprietary, the general synthetic
strategy can be inferred from medicinal chemistry literature. A plausible synthetic route is
outlined below.

Intermediate Synthesis

Click to download full resolution via product page

A plausible synthetic pathway for Neladenoson.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (INT1) - [2-(4-chlorophenyl)thiazol-4-ylJmethanol
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o Methodology: 2-(4-chlorophenyl)thiazole-4-carbaldehyde is reduced using a mild reducing
agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.

e Procedure: To a solution of 2-(4-chlorophenyl)thiazole-4-carbaldehyde in methanol at 0 °C,
sodium borohydride is added portion-wise. The reaction is stirred at room temperature until
completion (monitored by TLC). The reaction is then quenched with water and the product is
extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over
anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired
alcohol.

Step 2: Synthesis of Intermediate 2 (INT2) - 4-{[2-(4-chlorophenyl)thiazol-4-
ylJmethyl}sulfanylacetonitrile

» Methodology: The alcohol (INT1) is first converted to a halide (e.g., chloride or bromide)
using a halogenating agent like thionyl chloride (SOCI2) or phosphorus tribromide (PBr3).
The resulting halide is then reacted with a sulfur nucleophile, such as the sodium salt of
mercaptoacetonitrile.

e Procedure: To a solution of [2-(4-chlorophenyl)thiazol-4-yllmethanol in a suitable solvent
(e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The mixture is stirred at
room temperature until the reaction is complete. The solvent is evaporated, and the crude
halide is used directly in the next step. A solution of mercaptoacetonitrile and a base (e.g.,
sodium hydride) in a polar aprotic solvent (e.g., DMF) is prepared at 0 °C. The halide is then
added to this solution, and the reaction is stirred at room temperature. After completion, the
reaction is worked up by adding water and extracting the product with an organic solvent.

Step 3: Synthesis of the Pyridine Core (INT4)

o Methodology: A plausible approach for the synthesis of the highly substituted pyridine core is
a variation of the Gewald aminothiophene synthesis, followed by ring transformation or a
multi-component reaction. A potential pathway involves the reaction of an activated
methylene compound (malononitrile), an aldehyde (4-(2-hydroxyethoxy)benzaldehyde), a
sulfur source (elemental sulfur or sodium sulfide), and an amine (pyrrolidine) in the presence
of a base.
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e Procedure: A mixture of 4-(2-hydroxyethoxy)benzaldehyde, malononitrile, pyrrolidine, and a
catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g.,
ethanol) is heated to reflux. To this mixture, elemental sulfur or a solution of sodium sulfide is
added. The reaction is refluxed for several hours until the formation of the substituted
pyridine-2-thione is complete. The product is then isolated by filtration or extraction after
cooling.

Step 4: Final Assembly of Neladenoson

o Methodology: The final step involves the S-alkylation of the pyridine-2-thione intermediate
(INT4) with the previously synthesized halide or a related electrophile derived from INT2.

e Procedure: To a solution of the pyridine-2-thione in a polar aprotic solvent like DMF, a base
such as potassium carbonate or sodium hydride is added. The mixture is stirred for a short
period, followed by the addition of 4-{[2-(4-chlorophenyl)thiazol-4-yllmethylthalide. The
reaction is stirred at room temperature or slightly elevated temperature until completion. The
final product, Neladenoson, is isolated by precipitation with water and purified by
recrystallization or column chromatography.

Signaling Pathways

Neladenoson exerts its pharmacological effects by acting as a partial agonist at the adenosine
Al receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily
and is primarily coupled to inhibitory G proteins of the Gi/o family. The activation of the Al
receptor by Neladenoson initiates a cascade of intracellular signaling events.
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Signaling pathway of Neladenoson via the Adenosine A1l Receptor.

Key Signaling Events:
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G Protein Coupling: Upon binding of Neladenoson, the adenosine Al receptor undergoes a
conformational change, leading to the activation of the heterotrimeric Gi/o protein. This
results in the dissociation of the Gai/o subunit from the Gy dimer.

Inhibition of Adenylyl Cyclase: The activated Gai/o subunit directly inhibits the enzyme
adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second
messenger cyclic adenosine monophosphate (CAMP).

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased
activation of protein kinase A (PKA), which in turn affects the phosphorylation state and
activity of numerous downstream target proteins involved in cellular function.

Activation of Phospholipase C: The Gy subunits released upon G protein activation can
stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These
second messengers are involved in the mobilization of intracellular calcium and the
activation of protein kinase C (PKC), respectively.

MAPK Pathway Modulation: Activation of the adenosine Al receptor by Neladenoson has
also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling
pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can
influence cellular processes such as gene expression, proliferation, and survival.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacological activity of

Neladenoson.

Parameter Value Species/Assay Source
EC50 (Adenosine Al 10 1M Radioligand binding
~10n
Receptor) assay (human)
Intrinsic Activity (vs. ) . Functional assays
) Partial Agonist
Adenosine) (CAMP)
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Conclusion

Neladenoson is a structurally complex and highly selective partial agonist of the adenosine Al
receptor. Its synthesis is a challenging multi-step process, culminating in a molecule with a
finely tuned pharmacological profile. The mechanism of action of Neladenoson is centered on
its ability to modulate the Gi/o-coupled signaling pathway, leading to a decrease in intracellular
cAMP and modulation of other key signaling cascades. This in-depth technical guide provides a
foundational understanding of the chemical and biological properties of Neladenoson, which is
essential for researchers and professionals involved in the development of novel
cardiovascular therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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